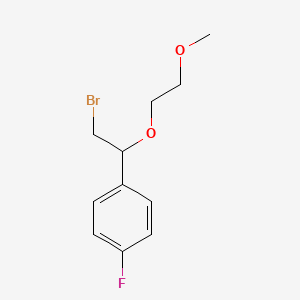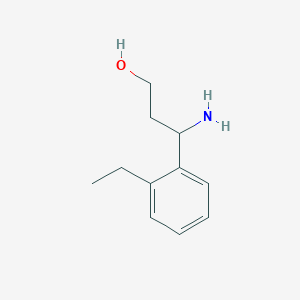
3-Amino-3-(2-ethylphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(2-ethylphenyl)propan-1-ol: is an organic compound that belongs to the class of propanolamines. It features a hydroxy group (-OH) attached to the first carbon of the propane chain, an amino group (-NH2) attached to the third carbon, and a 2-ethylphenyl group attached to the same carbon as the amino group. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-ethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts such as palladium on carbon (Pd/C) and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions:
Oxidation: The hydroxy group in 3-Amino-3-(2-ethylphenyl)propan-1-ol can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly the nitro group in the intermediate stages of synthesis.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the amino alcohol from nitro intermediates.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
Chemistry: 3-Amino-3-(2-ethylphenyl)propan-1-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It can act as a ligand in receptor binding studies.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting neurological and cardiovascular conditions. Its dual functional groups allow for diverse pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It also finds applications in the manufacture of specialty chemicals and intermediates.
作用机制
The mechanism of action of 3-Amino-3-(2-ethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate enzyme activity and influence metabolic pathways, leading to the compound’s observed effects.
相似化合物的比较
3-Amino-1-propanol: A simpler analog without the 2-ethylphenyl group.
2-Amino-3-(2-ethylphenyl)propan-1-ol: A positional isomer with the amino group on the second carbon.
3-Amino-3-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a 2-ethylphenyl group.
Uniqueness: 3-Amino-3-(2-ethylphenyl)propan-1-ol is unique due to the presence of the 2-ethylphenyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule in various applications.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
3-amino-3-(2-ethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-2-9-5-3-4-6-10(9)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3 |
InChI 键 |
OCUVILUFXSEFHU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


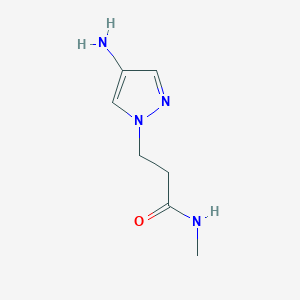
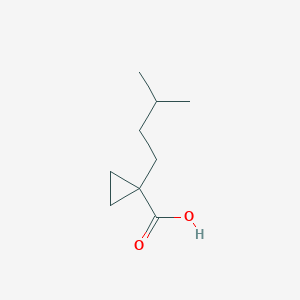
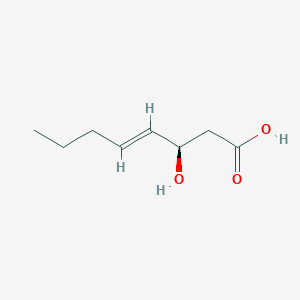
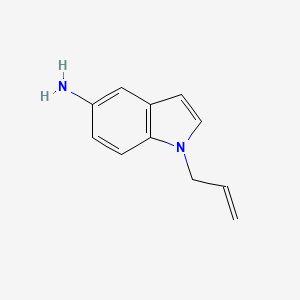


![3-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15324896.png)
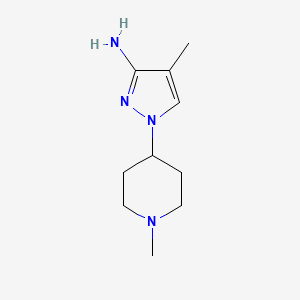
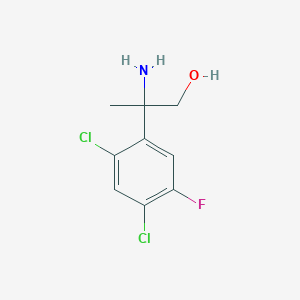
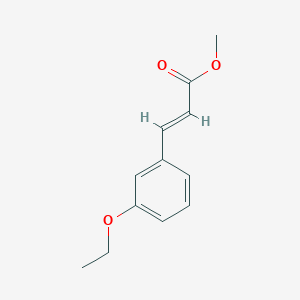
![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B15324929.png)
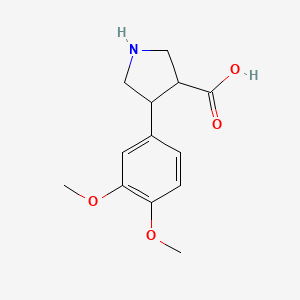
![7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B15324954.png)
